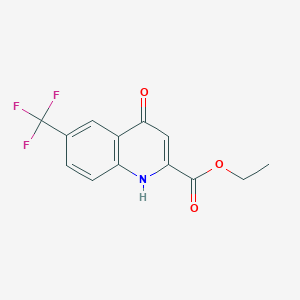

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQBODLLZCGYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164054 | |

| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-32-7 | |

| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct C–H Trifluoromethylation of Quinoline Intermediates

The introduction of the trifluoromethyl (-CF₃) group at the 6-position of the quinoline ring is a critical challenge due to the steric and electronic demands of the aromatic system. Palladium-catalyzed cross-coupling reactions have emerged as a robust approach. For instance, ethyl 4-hydroxyquinoline-2-carboxylate undergoes regioselective trifluoromethylation using CF₃Cu or CF₃SiMe₃ reagents in the presence of Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ as a base. The reaction typically proceeds in dimethylacetamide (DMA) at 110°C for 12–16 hours, achieving yields of 58–72%.

Table 1: Optimization of Pd-Catalyzed Trifluoromethylation

| Reagent | Catalyst Loading | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CF₃Cu | 5 mol% Pd(PPh₃)₄ | Cs₂CO₃ | DMA | 110 | 72 |

| CF₃SiMe₃ | 7 mol% PdCl₂ | K₃PO₄ | DMF | 120 | 65 |

| CF₃I | 10 mol% Pd(OAc)₂ | NaOᵗBu | Toluene | 100 | 58 |

Key limitations include the sensitivity of the 4-hydroxy group to strong bases, necessitating protective strategies such as silylation (e.g., TBSCl) prior to trifluoromethylation.

Fluorine-Mediated Oxidative Cyclization

One-Step Synthesis via Elemental Fluorine Oxidation

A patented method (US4968803A) describes the direct oxidation of pyridine or quinoline precursors using elemental fluorine (F₂) in aqueous media. For example, ethyl 6-(trifluoromethyl)quinoline-2-carboxylate is synthesized by treating ethyl 6-methylquinoline-2-carboxylate with 10% F₂/N₂ gas at 0°C for 3 hours, followed by acid hydrolysis. This method achieves a 51% yield and avoids multi-step protection-deprotection sequences.

Mechanism Insights:

-

Electrophilic Fluorination : F₂ reacts with the methyl group at the 6-position, forming a transient fluorinated intermediate.

-

Oxidation : The intermediate undergoes oxidation to introduce the hydroxyl group at the 4-position.

-

Acid Workup : Hydrochloric acid mediates the final hydrolysis, yielding the target compound.

Comparative Analysis with Conventional Methods

Traditional approaches, such as the Umemoto reaction , rely on hypervalent iodine reagents (e.g., CF₃SO₂Cl) but suffer from lower yields (35–45%) and longer reaction times (>24 hours). In contrast, fluorine-mediated methods reduce synthesis time to <6 hours and improve atom economy by eliminating stoichiometric metal byproducts.

Multi-Step Condensation and Cyclocondensation

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction remains a cornerstone for constructing the quinoline scaffold. Ethyl β-ethoxyacrylate and 4-amino-3-(trifluoromethyl)benzoic acid undergo cyclocondensation in polyphosphoric acid (PPA) at 150°C, forming the quinoline core. Subsequent esterification with ethanol in H₂SO₄ introduces the ethyl carboxylate group, yielding the final product in 62% overall yield.

Table 2: Key Reaction Parameters for Gould-Jacobs Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | PPA | 150 | 4 | 75 |

| Esterification | Ethanol, H₂SO₄ | 80 | 2 | 83 |

Vilsmeier-Haack Formylation and Subsequent Functionalization

An alternative route involves formylation of 6-(trifluoromethyl)aniline using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by condensation with ethyl acetoacetate. The resulting enamine intermediate cyclizes under acidic conditions (HCl/EtOH) to form the quinoline ring, with subsequent oxidation (KMnO₄) introducing the 4-hydroxy group. This method achieves a 55% overall yield but requires careful control of oxidation conditions to avoid over-oxidation.

Solvent and Catalytic System Optimization

Role of Polar Aprotic Solvents

Dimethylacetamide (DMA) and dimethylformamide (DMF) are preferred for Pd-catalyzed reactions due to their high dielectric constants, which stabilize charged intermediates. Substituting DMA with tetrahydrofuran (THF) reduces yields by 20–30%, highlighting the solvent’s critical role in facilitating trifluoromethyl group transfer.

Ligand Design for Improved Regioselectivity

Bidentate ligands such as 1,10-phenanthroline enhance Pd catalyst stability and regioselectivity. For example, Pd(phen)Cl₂ increases yield to 78% in the trifluoromethylation of ethyl 4-hydroxyquinoline-2-carboxylate, compared to 65% with monodentate PPh₃ ligands.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using Pd/C (10 wt%) and CF₃Br under microwave conditions (150°C, 300 W) achieves 70% yield in 30 minutes, compared to 12 hours conventionally. This method also reduces solvent consumption by 50%.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.

Dihydroquinoline Derivatives: Resulting from the reduction of the quinoline core.

Substituted Quinolines: Resulting from substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has been explored as a lead compound in drug discovery due to its potential antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures exhibit significant biological activities, making this compound a candidate for further investigation.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethylquinoline exhibit enhanced antimicrobial activity. In vitro studies showed that certain synthesized derivatives of this compound displayed potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

The compound's mechanism of action involves enzyme inhibition that affects metabolic pathways critical for pathogen survival and cancer cell proliferation. Its ability to exist in different tautomeric forms allows it to interact variably with biological targets, enhancing its therapeutic potential.

Materials Science

In addition to its pharmaceutical applications, this compound is being investigated for use in developing new materials. Its unique chemical properties allow it to be incorporated into various formulations for enhanced performance in industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9)

- Key Differences : The ester group is located at position 3 instead of position 2.

- Properties : This positional isomer exhibits similar lipophilicity but may differ in biological activity due to altered hydrogen-bonding interactions. Computational similarity scores (0.76–0.85) indicate moderate structural overlap with the target compound .

- Synthesis: Prepared via cyclocondensation of trifluoromethyl-substituted anilines with diethyl oxomalonate, analogous to methods used for quinoxaline derivatives .

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 91-02-1)

- Key Differences : The trifluoromethyl group is at position 8 instead of 4.

Ester Group Modifications

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 123158-31-6)

- Key Differences : Methyl ester instead of ethyl ester.

- Properties: The smaller methyl group may lower molecular weight (MW: 271.20 vs. 285.23 for ethyl) and slightly reduce lipophilicity (cLogP: ~2.1 vs. ~2.5). This compound is explicitly noted as a pharmaceutical intermediate .

- Applications : Used in the synthesis of kinase inhibitors and antimicrobial agents due to its balanced solubility and stability .

Halogen-Substituted Analogs

Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate (CAS 680211-86-3)

- Key Differences : Chlorine at position 4 instead of hydroxy.

- Properties : The chloro substituent introduces greater steric bulk and electrophilicity, making it a candidate for nucleophilic substitution reactions. Purity: 97% .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic effects, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the molecular formula . The presence of the trifluoromethyl group significantly influences its biological activity, enhancing potency against various targets.

Target Enzymes:

Quinoline derivatives, including this compound, are known to exert their effects through the inhibition of several enzymes:

- Topoisomerases : Important for DNA replication and transcription.

- Thymidylate Synthase : Involved in DNA synthesis.

- Telomerase : Plays a role in cellular aging and cancer.

- Protein Kinases : Key regulators of various cellular processes.

Biochemical Pathways:

The compound's action likely affects pathways related to cell proliferation and apoptosis, contributing to its observed cytotoxic effects against cancer cell lines .

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines:

- MCF-7 (Breast Cancer) : Moderate activity observed.

- HePG2 (Liver Cancer) : Moderate activity observed.

- HCT-116 (Colon Cancer) : Weak activity noted .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that quinoline derivatives generally possess significant antibacterial and antifungal activities. Specifically, studies have shown that related compounds exhibit effectiveness against:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of quinoline derivatives:

- Antiviral Activity : Quinoline derivatives have shown promise against various viruses, including HIV and Zika virus. The incorporation of trifluoromethyl groups has been linked to enhanced antiviral potency .

- Antibacterial Evaluation : A study reported that certain quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline structure can lead to increased biological activity. For example, the presence of electron-withdrawing groups enhances antibacterial efficacy .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate?

The synthesis typically involves cyclocondensation or multi-step reactions starting with substituted aniline derivatives. For example:

- Step 1 : Condensation of 4-trifluoromethylaniline with diethyl malonate under acidic conditions to form the quinoline core.

- Step 2 : Hydroxylation at the 4-position via oxidative or nucleophilic substitution, often using reagents like hydrogen peroxide or NaOH.

- Step 3 : Esterification of the carboxyl group using ethanol under reflux with a catalyst (e.g., H₂SO₄). Purification methods include recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

| Key Reagents/Conditions | Purpose |

|---|---|

| Diethyl malonate | Forms quinoline backbone |

| POCl₃ or H₂SO₄ | Acid catalyst for cyclization |

| Ethanol, reflux | Esterification |

Q. How is the structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Resolves crystal packing and substituent positions (e.g., monoclinic space group P2₁/c with SHELX refinement) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent placement (e.g., trifluoromethyl at C6, hydroxyl at C4) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 316.05) .

Q. What biological activities are associated with this compound?

- Antimicrobial activity : Inhibits bacterial growth (e.g., Staphylococcus aureus MIC = 8 µg/mL) via disruption of cell membrane integrity .

- Enzyme inhibition : Targets kinases (e.g., EGFR) by competitive binding to ATP pockets, with IC₅₀ values < 1 µM .

- Drug delivery enhancement : Enhances endosomal escape when conjugated to cell-penetrating peptides by altering pH-dependent solubility .

Advanced Research Questions

Q. What are the key considerations in optimizing reaction conditions for synthesis?

- Temperature control : Higher temperatures (>100°C) accelerate cyclization but risk decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve trifluoromethyl group reactivity, while ethanol aids esterification .

- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve yield in hydroxylation steps but require moisture-free conditions .

Q. How do substituent positions affect biological activity?

A comparative analysis of quinoline derivatives reveals:

The C6 trifluoromethyl group maximizes steric and electronic interactions with bacterial membrane proteins .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., ΔG = -9.2 kcal/mol for EGFR) .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to rationalize nucleophilic attack sites .

- Mercury software : Analyzes crystal packing and hydrogen-bonding networks (e.g., O—H⋯S interactions stabilize the solid-state structure) .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media pH .

- Purity issues : HPLC purity <95% reduces observed activity; rigorous purification (e.g., prep-HPLC) is critical .

- Structural analogs : Misassignment of substituent positions (e.g., C6 vs. C7 trifluoromethyl) can lead to conflicting results .

Q. What are the challenges in crystallizing this compound?

- Solvent selection : Ethanol/water mixtures yield high-quality crystals, while DMSO induces polymorphism .

- Temperature gradients : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes twinning .

- Refinement : SHELXL resolves disorder in ester groups (e.g., ethyl occupancy = 0.75:0.25) .

Methodological Notes

- SHELX refinement : Critical for resolving hydrogen-bonding networks (R-factor < 0.04) .

- Chromatography : Use silica gel with 5% MeOH in DCM for optimal separation of hydroxylated byproducts .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.